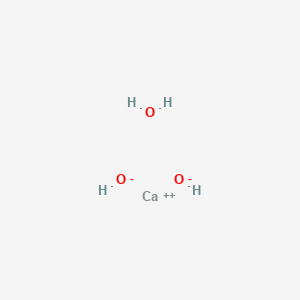

Calcium hydroxide, hydrate

概要

説明

Calcium hydroxide, also known as slaked lime or hydrated lime, is an inorganic compound with the chemical formula Ca(OH)2. It is a white, odorless powder that is soluble in water. Calcium hydroxide is commonly used in various industrial and laboratory applications due to its unique properties and chemical reactivity.

作用機序

The mechanism of action of calcium hydroxide varies depending on its application. In the medical field, calcium hydroxide works by inducing a mild inflammatory response in the pulp tissue, which promotes the formation of new dentin and helps to seal the root canal. It also has antimicrobial properties, which help to eliminate bacteria and prevent reinfection.

In the agricultural industry, calcium hydroxide works by neutralizing soil acidity and improving soil structure. It also acts as a pesticide by disrupting the cell membranes of pests and diseases, leading to their death.

生化学的および生理学的効果

Calcium hydroxide has various biochemical and physiological effects on living organisms. In the human body, calcium hydroxide can cause irritation and inflammation if it comes into contact with the skin or eyes. It can also cause respiratory irritation if inhaled.

In plants, calcium hydroxide can increase nutrient availability and improve root development. It can also improve plant growth and yield by reducing soil acidity and increasing soil fertility.

実験室実験の利点と制限

Calcium hydroxide has several advantages and limitations for lab experiments. One advantage is its versatility and wide range of applications in different fields. It is also relatively inexpensive and readily available.

However, calcium hydroxide can be difficult to handle and store due to its reactivity with air and moisture. It can also be hazardous if not handled properly, as it can cause skin and eye irritation and respiratory problems.

将来の方向性

There are several future directions for research on calcium hydroxide. One area of interest is its potential use as a renewable energy source. Calcium hydroxide can be used as a sorbent material for carbon capture and storage, which could help to reduce greenhouse gas emissions.

Another area of interest is its use in nanotechnology. Calcium hydroxide nanoparticles have been shown to have antimicrobial properties and could be used in medical and agricultural applications.

In conclusion, calcium hydroxide is a versatile and important compound that has many applications in various fields. Its unique properties and chemical reactivity make it a valuable material for scientific research and experimentation.

科学的研究の応用

Calcium hydroxide has been extensively studied in scientific research due to its various applications in different fields. In the medical field, calcium hydroxide is used as a dental material for root canal therapy and as a temporary filling material. It is also used as a disinfectant and antiseptic agent due to its antimicrobial properties.

In the agricultural industry, calcium hydroxide is used as a soil amendment to increase soil pH and improve crop growth. It is also used as a pesticide to control pests and diseases in crops.

特性

CAS番号 |

1332-69-0 |

|---|---|

製品名 |

Calcium hydroxide, hydrate |

分子式 |

CaH4O3 |

分子量 |

92.11 g/mol |

IUPAC名 |

calcium;dihydroxide;hydrate |

InChI |

InChI=1S/Ca.3H2O/h;3*1H2/q+2;;;/p-2 |

InChIキー |

CQVAWTWGTHPABZ-UHFFFAOYSA-L |

SMILES |

O.[OH-].[OH-].[Ca+2] |

正規SMILES |

O.[OH-].[OH-].[Ca+2] |

その他のCAS番号 |

1332-69-0 |

同義語 |

CALCIUM HYDROXIDE HYDRATE) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。